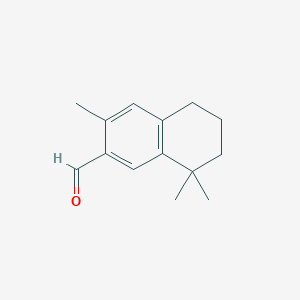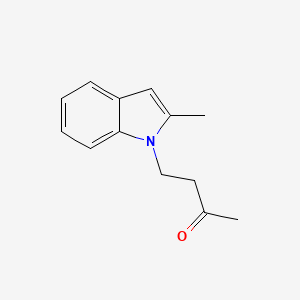![molecular formula C10H7NO4 B11898168 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)
5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime: is a complex organic compound known for its unique chemical structure and properties This compound is part of the indeno-dioxole family, which is characterized by a fused ring system that includes both indene and dioxole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxole derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It can act as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its oxime group is particularly useful in the design of enzyme inhibitors and other therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance products.
Wirkmechanismus
The mechanism of action of 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid
- 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-6-ol
Comparison: Compared to these similar compounds, 5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime stands out due to the presence of the oxime group, which imparts unique reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in the synthesis of bioactive molecules and advanced materials.
Eigenschaften
Molekularformel |
C10H7NO4 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
(6E)-6-hydroxyimino-5H-cyclopenta[f][1,3]benzodioxol-7-one |
InChI |
InChI=1S/C10H7NO4/c12-10-6-3-9-8(14-4-15-9)2-5(6)1-7(10)11-13/h2-3,13H,1,4H2/b11-7+ |
InChI-Schlüssel |
MOASMPMCEFUTPH-YRNVUSSQSA-N |
Isomerische SMILES |
C\1C2=CC3=C(C=C2C(=O)/C1=N/O)OCO3 |
Kanonische SMILES |
C1C2=CC3=C(C=C2C(=O)C1=NO)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


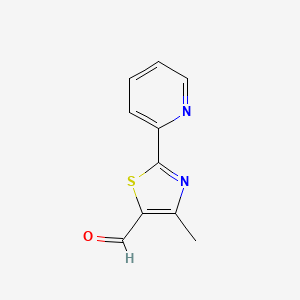
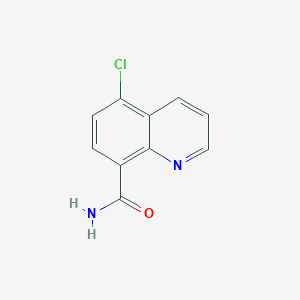
![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)

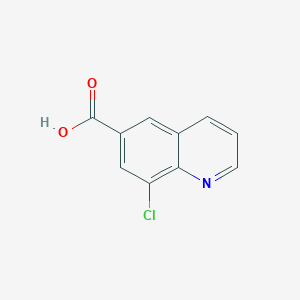
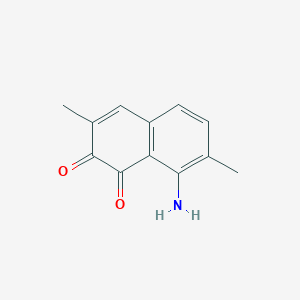
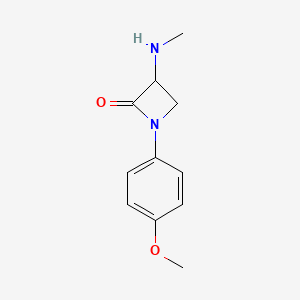
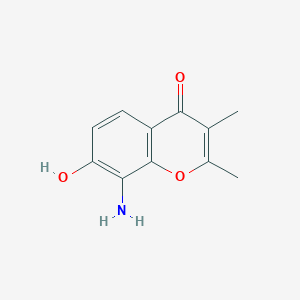
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)

